
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂ It is characterized by the presence of an oxane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbut-2-en-1-ol with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxane ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
- 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid
- 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol
- 3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde
Uniqueness: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of both an oxane ring and an aldehyde group provides distinct reactivity and potential for diverse applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
4-(3-methylbut-2-enyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-10(2)3-4-11(9-12)5-7-13-8-6-11/h3,9H,4-8H2,1-2H3 |
Clave InChI |
IBCBQNVFEDTGQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(CCOCC1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)
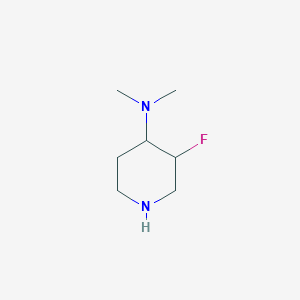
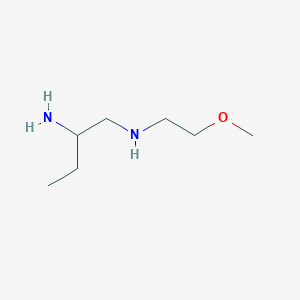
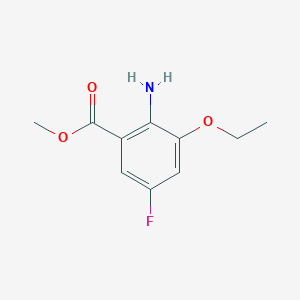
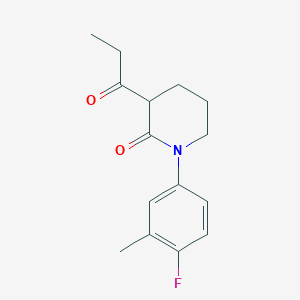
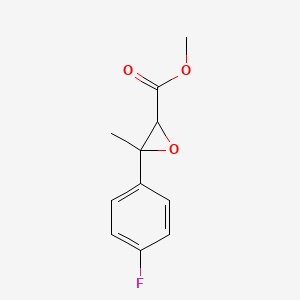

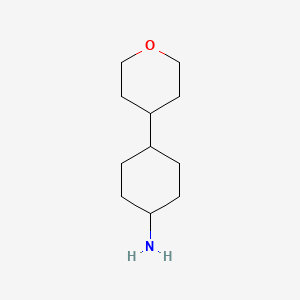
![4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B13175805.png)
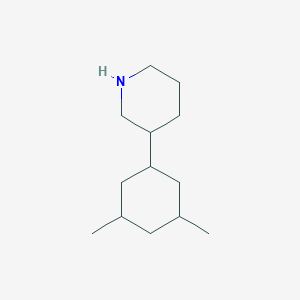

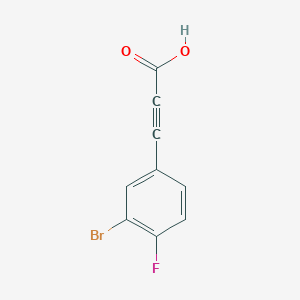
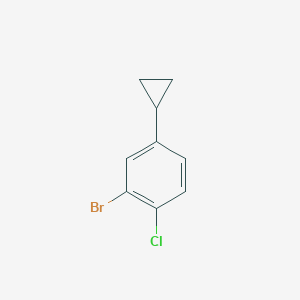
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
